Cas no 898784-06-0 (2-(4-Chlorophenyl)-2'-iodoacetophenone)

2-(4-Chlorophenyl)-2'-iodoacetophenone is a versatile compound featuring a chlorophenyl group and an iodoacetophenone moiety. Its structural complexity offers opportunities for synthetic transformations, making it a valuable intermediate in the synthesis of various organic compounds. The presence of both halogens enhances its reactivity, providing a means for targeted functionalization in chemical reactions.
2-(4-Chlorophenyl)-2'-iodoacetophenone structure
898784-06-0 structure
Product name:2-(4-Chlorophenyl)-2'-iodoacetophenone
CAS No:898784-06-0
MF:C14H10ClIO
MW:356.586075305939
MDL:MFCD02260708
CID:994282
PubChem ID:24723904

2-(4-Chlorophenyl)-2'-iodoacetophenone Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenyl)-1-(2-iodophenyl)ethanone
    • 2-(4-CHLOROPHENYL)-2'-IODOACETOPHENONE
    • 2-(2-FLUOROPHENYL)PYRIMIDINE-5-CARBOXALDEHYE
    • AKOS012834929
    • 2-(4-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one
    • 898784-06-0
    • MFCD02260708
    • DTXSID00642303
    • 2-(4-Chlorophenyl)-2'-iodoacetophenone
    • MDL: MFCD02260708
    • Inchi: InChI=1S/C14H10ClIO/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2
    • InChI Key: CWVGDCUVNNXURN-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)I

Computed Properties

  • Exact Mass: 355.94600
  • Monoisotopic Mass: 355.94649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.653
  • Boiling Point: 416.5°C at 760 mmHg
  • Flash Point: 205.7°C
  • Refractive Index: 1.648
  • PSA: 17.07000
  • LogP: 4.37000

2-(4-Chlorophenyl)-2'-iodoacetophenone Security Information

2-(4-Chlorophenyl)-2'-iodoacetophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-(4-Chlorophenyl)-2'-iodoacetophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
203779-2g
2-(4-chlorophenyl)-2'-iodoacetophenone
898784-06-0 97%
2g
£672.00 2022-02-28
TRC
C010211-250mg
2-(4-Chlorophenyl)-2'-iodoacetophenone
898784-06-0
250mg
$ 365.00 2022-06-06
Fluorochem
203779-5g
2-(4-chlorophenyl)-2'-iodoacetophenone
898784-06-0 97%
5g
£1447.00 2022-02-28
abcr
AB363826-5g
2-(4-Chlorophenyl)-2'-iodoacetophenone, 97%; .
898784-06-0 97%
5g
€2356.60 2024-04-16
A2B Chem LLC
AH81765-2g
2-(4-Chlorophenyl)-2'-iodoacetophenone
898784-06-0 97%
2g
$790.00 2024-04-19
A2B Chem LLC
AH81765-1g
2-(4-Chlorophenyl)-2'-iodoacetophenone
898784-06-0 97%
1g
$516.00 2024-04-19
TRC
C010211-500mg
2-(4-Chlorophenyl)-2'-iodoacetophenone
898784-06-0
500mg
$ 605.00 2022-06-06
abcr
AB363826-1 g
2-(4-Chlorophenyl)-2'-iodoacetophenone; 97%
898784-06-0
1g
€544.60 2022-03-02
abcr
AB363826-1g
2-(4-Chlorophenyl)-2'-iodoacetophenone, 97%; .
898784-06-0 97%
1g
€748.70 2024-04-16
abcr
AB363826-2 g
2-(4-Chlorophenyl)-2'-iodoacetophenone; 97%
898784-06-0
2g
€843.90 2022-03-02

Additional information on 2-(4-Chlorophenyl)-2'-iodoacetophenone

Professional Introduction to 2-(4-Chlorophenyl)-2'-iodoacetophenone (CAS No. 898784-06-0)

2-(4-Chlorophenyl)-2'-iodoacetophenone, a compound with the chemical formula C14H9ClIO2, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number 898784-06-0, has garnered considerable attention due to its versatile applications in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The presence of both chloro and iodo substituents on the aromatic ring makes it a valuable building block for further functionalization, enabling the creation of a wide array of pharmacologically active agents.

The structure of 2-(4-Chlorophenyl)-2'-iodoacetophenone features a benzene ring substituted with a chloro group at the 4-position and an iodo group at the 2'-position, linked to an acetophenone moiety. This unique arrangement provides a rich framework for chemical modifications, making it an attractive candidate for the development of novel therapeutic agents. The chloro and iodo groups are particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing biaryl systems prevalent in many drugs.

In recent years, there has been a surge in research focused on leveraging such intermediates to develop new treatments for various diseases. One notable area of interest is the synthesis of kinase inhibitors, which are crucial in targeting cancers and inflammatory diseases. The Suzuki-Miyaura coupling, for instance, has been widely employed to introduce aryl groups into molecules with high precision, allowing for the creation of potent inhibitors. The reactivity of 2-(4-Chlorophenyl)-2'-iodoacetophenone makes it an excellent precursor for generating complex arylated compounds that can modulate kinase activity.

The pharmaceutical industry has also explored the use of this compound in the development of antimicrobial agents. The structural features of 2-(4-Chlorophenyl)-2'-iodoacetophenone facilitate the synthesis of molecules with enhanced binding affinity to bacterial enzymes, thereby inhibiting their growth. Recent studies have demonstrated its utility in generating novel quinolone derivatives, which exhibit promising activity against resistant strains of bacteria. This underscores the importance of such intermediates in addressing emerging challenges in antimicrobial therapy.

Furthermore, the compound has found applications in materials science, particularly in the synthesis of organic electronic materials. The iodo group allows for facile purification and handling, while the chloro group provides stability during synthetic transformations. These properties make it an ideal candidate for generating conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to precisely control molecular architecture through cross-coupling reactions has led to significant advancements in device performance and efficiency.

The synthesis of 2-(4-Chlorophenyl)-2'-iodoacetophenone typically involves multi-step processes that highlight its synthetic utility. A common approach includes the bromination or iodination of acetophenone derivatives followed by halogen exchange or displacement reactions to introduce the desired substituents. These synthetic strategies have been optimized to ensure high yields and purity, making the compound readily available for further applications.

In conclusion, 2-(4-Chlorophenyl)-2'-iodoacetophenone (CAS No. 898784-06-0) is a versatile intermediate with broad applications in pharmaceuticals and materials science. Its unique structural features enable efficient participation in cross-coupling reactions, facilitating the synthesis of complex molecules with therapeutic potential. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to remain a cornerstone in organic synthesis and drug development.

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(CAS:898784-06-0)2-(4-Chlorophenyl)-2'-iodoacetophenone
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Purity:99%
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